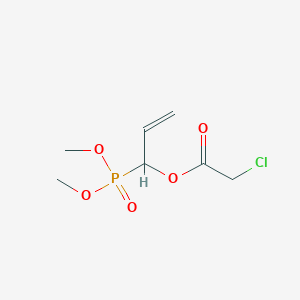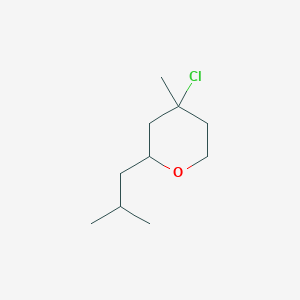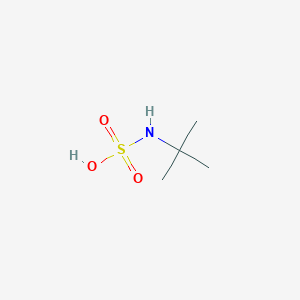
4,5,6-Trichloro-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trichloro-2-benzofuran-1(3H)-one is a chlorinated benzofuran derivative Benzofurans are a class of organic compounds that contain a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-benzofuran-1(3H)-one typically involves the chlorination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Chlorinated solvents like dichloromethane or chloroform
Catalyst: Iron(III) chloride or aluminum chloride
Industrial Production Methods
Industrial production methods for chlorinated benzofurans may involve continuous flow reactors to ensure efficient chlorination and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-Trichloro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents (e.g., dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5,6-Trichloro-2-benzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Trichlorobenzofuran
- 2,3,5-Trichlorobenzofuran
- 2,3,6-Trichlorobenzofuran
Comparison
4,5,6-Trichloro-2-benzofuran-1(3H)-one is unique due to the specific positions of the chlorine atoms on the benzofuran ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties compared to other trichlorobenzofuran derivatives.
Conclusion
This compound is a compound of interest due to its potential applications in various fields. Understanding its synthesis, chemical reactions, and applications can provide valuable insights for researchers and industry professionals.
Propiedades
Número CAS |
52043-49-9 |
|---|---|
Fórmula molecular |
C8H3Cl3O2 |
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
4,5,6-trichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H3Cl3O2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2H2 |
Clave InChI |
HEGYGJGHJVBWRZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=C(C=C2C(=O)O1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
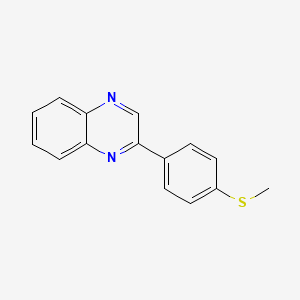
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

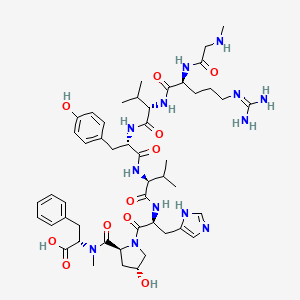

![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
